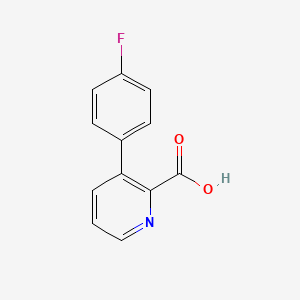

3-(4-Fluorophenyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHRQJLIWJGHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590944 | |

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192608-90-4 | |

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenyl)picolinic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Fluorophenyl)picolinic acid, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering insights into the mechanistic underpinnings and rationale for procedural steps. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final compound, ensuring its suitability for downstream applications. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Significance

This compound is a heteroaromatic carboxylic acid derivative of significant interest in the pharmaceutical and agrochemical industries. The picolinic acid scaffold is a privileged structure in drug design, with numerous approved drugs and clinical candidates featuring this moiety.[1] The introduction of a 4-fluorophenyl group at the 3-position of the pyridine ring can significantly modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions.[2]

The unique electronic properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, make it a valuable substituent in medicinal chemistry for enhancing biological activity and pharmacokinetic profiles.[2] Consequently, this compound serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules, including potential enzyme inhibitors and herbicides.[3][4][5]

This guide will focus on a reliable and scalable synthetic route to this valuable compound and the essential analytical methods for its comprehensive characterization.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond between the pyridine and phenyl rings is the key transformation in the synthesis of this compound. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6][7]

The general strategy involves the coupling of a pyridine-based halide or triflate with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, the most common approach utilizes a protected 3-halopicolinic acid derivative and 4-fluorophenylboronic acid.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopicolinate, forming a Pd(II) intermediate.

-

Transmetalation: The halide on the Pd(II) complex is exchanged with the 4-fluorophenyl group from the boronic acid, a process facilitated by the base.

-

Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound starting from 3-bromopicolinic acid.

Materials and Reagents

-

3-Bromopicolinic acid

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopicolinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.

Caption: General workflow for the synthesis and characterization of this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The integration of these signals should correspond to the number of protons in each environment. The protons on the pyridine ring will typically appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom.[9]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.

Table 1: Expected NMR Data

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 9.0 | Aromatic protons on both rings |

| ¹H | 13.0 - 14.0 | Carboxylic acid proton (broad singlet) |

| ¹³C | 115 - 165 | Aromatic carbons |

| ¹³C | 165 - 185 | Carboxylic acid carbonyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

Table 2: Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad absorption |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp absorption |

| C=C & C=N (Aromatic) | 1450 - 1600 | Multiple sharp absorptions |

| C-F | 1000 - 1400 | Strong absorption |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | [M+H]⁺ |

| ESI-MS (-) | [M-H]⁻ |

| HRMS | Calculated exact mass for C₁₂H₈FNO₂ |

Melting Point (MP)

The melting point is a useful indicator of the purity of a solid compound. A sharp melting point range suggests a high degree of purity.

Applications and Future Directions

This compound is a versatile building block with numerous applications in drug discovery and materials science. Its derivatives have been investigated for a range of biological activities, including as potential anticancer agents and herbicides.[2][3][5] The continued exploration of this scaffold is likely to yield novel compounds with improved therapeutic and agrochemical properties.

References

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (n.d.). BIO Web of Conferences. Retrieved January 18, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). MDPI. Retrieved January 18, 2026, from [Link]

- Synthetic method of 3,4-substituted 2-picolinic acid. (n.d.). Google Patents.

-

Picolinic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved January 18, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 18, 2026, from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Showing Compound Picolinic acid (FDB022926). (2011, September 21). FooDB. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Infrared Spectroscopy Index. (2026, January 3). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved January 18, 2026, from [Link]

-

Picolinic acid. (2015, February 4). mzCloud. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 18, 2026, from [Link]

-

High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. (n.d.). The Rockefeller University. Retrieved January 18, 2026, from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wwjmrd.com [wwjmrd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lab.rockefeller.edu [lab.rockefeller.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)picolinic Acid

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic candidates are built. These intrinsic characteristics—spanning solubility, acidity, lipophilicity, and solid-state form—govern a compound's journey through formulation, administration, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical examination of 3-(4-Fluorophenyl)picolinic acid, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Picolinic acid derivatives are widely recognized for their role as versatile ligands in metal ion complexation, with applications ranging from biomedical imaging to therapy.[1][2] This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, validated protocols for property determination.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a 4-fluorophenyl substituent at the 3-position of the pyridine ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | - |

| CAS Number | 1192608-90-4 | [3] |

| Molecular Formula | C₁₂H₈FNO₂ | [3] |

| Molecular Weight | 217.20 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F | - |

The molecule's structure combines a hydrophilic picolinic acid moiety, known for its metal-chelating properties[4], with a lipophilic fluorophenyl group. The fluorine atom introduces unique electronic properties without a significant steric footprint, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 3. Page loading... [guidechem.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

A-Z Guide to Mechanism of Action Elucidation for Novel Compounds: A Case Study of 3-(4-Fluorophenyl)picolinic acid

Abstract

The identification of a bioactive small molecule represents the beginning of a complex journey to understand its therapeutic potential. A critical phase in this journey is the elucidation of its mechanism of action (MOA), which reveals the specific biochemical interactions through which the compound exerts its effect.[1] This technical guide provides a comprehensive, field-proven framework for determining the MOA of a novel chemical entity. We use 3-(4-Fluorophenyl)picolinic acid, a compound with no well-defined biological activity in public literature, as a case study to illustrate a systematic, multi-pronged strategy. This guide details a logical progression from initial hypothesis generation based on structural analysis to broad phenotypic and target-based screening, rigorous target validation, and finally, dissection of the downstream cellular pathways. We provide not only the rationale behind each experimental phase but also detailed, actionable protocols for key validation technologies such as the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and chemical biology.

Introduction: The Challenge of the Unknown

In drug discovery, we frequently encounter novel compounds, either from synthetic libraries or phenotypic screens, that exhibit intriguing biological effects but whose molecular targets are unknown.[2][3] this compound is one such molecule. A survey of scientific literature reveals its availability from chemical vendors but a conspicuous absence of data regarding its biological function. This scenario, far from being a dead end, presents a quintessential challenge in modern pharmacology: how do we systematically unravel the mechanism of a bioactive "orphan" molecule?[2][4]

This guide eschews a theoretical discussion in favor of a practical, workflow-driven approach that a drug discovery team would implement. We will treat this compound as our hypothetical "hit" and build a rigorous, evidence-based case to discover its MOA. The core philosophy is to employ complementary, self-validating experimental systems to move from broad, unbiased observations to a specific, validated molecular mechanism.[2][5]

Phase 1: Hypothesis Generation and Unbiased Screening

Before embarking on extensive screening, an analysis of the compound's structure can provide valuable clues and help formulate initial hypotheses.

Structural Analysis of this compound

The molecule consists of two key moieties:

-

Picolinic Acid Core: Picolinic acid is an isomer of nicotinic acid and an endogenous metabolite of tryptophan.[6] Derivatives of picolinic acid are known to possess a wide array of pharmacological activities, including antiviral and antineoplastic effects, often attributed to their ability to chelate metal ions required by certain enzymes.[6] This suggests a potential interaction with metalloenzymes. Furthermore, picolinic acid-based structures have been explored as herbicides that mimic the plant hormone auxin.[7][8]

-

4-Fluorophenyl Group: This is a common feature in modern medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity. The phenyl ring provides a hydrophobic scaffold that can interact with corresponding pockets in protein targets. This motif is found in numerous kinase inhibitors and other targeted agents.[9]

Initial Hypotheses:

-

The compound may act as a metalloenzyme inhibitor (e.g., targeting zinc-containing matrix metalloproteinases or histone deacetylases).

-

The compound could be a kinase inhibitor, with the fluorophenyl group occupying an ATP-binding pocket.

-

The compound may interfere with metabolic pathways related to its picolinic acid core.

Target-Agnostic Phenotypic Screening

Phenotypic screening is a powerful, unbiased approach that identifies compounds altering the phenotype of a cell or organism in a desired way, without a preconceived target.[10][11][12] This "classical pharmacology" approach allows the complexity of a living system to reveal the compound's most relevant effects.[10]

A recommended starting point is a broad-based cell viability screen across a diverse panel of human cancer cell lines, such as the NCI-60 panel. This experiment generates a unique "fingerprint" of activity. If this compound shows potent and selective cytotoxicity against specific cell lineages (e.g., leukemias or breast cancers), this pattern can be computationally compared to the fingerprints of known drugs to generate initial mechanistic hypotheses.[5]

Concurrently, a high-content imaging screen can provide deeper insights. In this assay, cells are treated with the compound and then stained with multiple fluorescent dyes to visualize the nucleus, cytoskeleton, mitochondria, and other organelles. Automated microscopy and image analysis can quantify dozens of cellular features, revealing specific phenotypic changes such as cell cycle arrest at a particular phase, induction of apoptosis, or disruption of mitochondrial integrity.[12]

Target-Based and Chemoproteomic Screening

While phenotypic screens are invaluable, parallel target-based and chemoproteomic approaches can more directly identify the specific protein(s) that the compound binds to.[2][13]

-

Broad Kinase Panel Screen: Based on our structural hypothesis, screening the compound against a large panel of recombinant kinases (e.g., >400 kinases) is a logical step. This biochemical screen directly measures the inhibition of kinase activity. A positive hit would provide immediate, actionable data.

-

Chemoproteomics for Unbiased Target ID: For a truly unbiased view, advanced mass spectrometry-based techniques are indispensable.

-

Thermal Proteome Profiling (TPP): This method operates on the principle that when a protein binds a ligand, its thermal stability increases.[14][15][16] In a TPP experiment, intact cells are treated with the compound or a vehicle control, then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. A target protein will "melt" at a higher temperature in the compound-treated cells compared to the control cells.[14][15][17] TPP is a powerful, label-free method to identify direct targets and off-targets in a native cellular environment.[14][16]

-

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families (e.g., serine hydrolases, cysteine proteases).[18][19][20] In a competitive ABPP experiment, a cell lysate is pre-incubated with our compound of interest. If the compound binds to an enzyme's active site, it will block the binding of the corresponding activity-based probe, leading to a reduced signal for that protein in the mass spectrometer. This method identifies targets by their functional state.[18][21]

-

The overall workflow for this initial phase of investigation is designed to cast a wide net, integrating unbiased cellular observations with direct biochemical and proteomic measurements to identify high-confidence candidate targets.

Phase 2: Target Validation and Direct Engagement

Data from Phase 1 will yield a list of candidate targets. The next critical step is to rigorously validate these hits and confirm that the compound directly binds to them with measurable affinity, both biochemically and within the cellular environment. Let us hypothesize that our screens implicated "Kinase X" as the top candidate.

Biochemical Validation: Potency and Affinity

The first step is to confirm the screening hit in a purified, cell-free system.

-

Dose-Response Assay: An enzymatic assay using recombinant Kinase X is performed with a range of concentrations of this compound. This will generate a dose-response curve and allow for the calculation of the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity). This quantitative measure of potency is essential for further studies.

-

Biophysical Confirmation of Direct Binding: While an IC50 value demonstrates functional inhibition, it does not definitively prove direct physical binding. Techniques like Surface Plasmon Resonance (SPR) are the gold standard for this purpose.[22][23][24] SPR measures the interaction between two molecules in real-time without the need for labels.[24][25] By immobilizing recombinant Kinase X on a sensor chip and flowing our compound over the surface, we can directly measure the binding kinetics, including the association rate (kon) and dissociation rate (koff), to determine the binding affinity (KD).[26]

| Parameter | Description | Hypothetical Value |

| IC50 | Concentration for 50% inhibition of Kinase X activity | 75 nM |

| KD | Equilibrium dissociation constant (measure of affinity) | 120 nM |

| kon | Association rate constant | 2.5 x 105 M-1s-1 |

| koff | Dissociation rate constant (residence time) | 0.03 s-1 |

Cellular Target Engagement

Confirming that a compound binds to a purified protein is necessary but not sufficient. The ultimate goal is to prove that the compound engages its target within the complex milieu of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[27][28][29][30]

CETSA is based on the same principle as TPP but is typically performed on a single target using antibody-based detection (e.g., Western blot) rather than mass spectrometry.[27][29] To validate the engagement of Kinase X, we would perform two key CETSA experiments:

-

Melt Curve: Intact cells are treated with either the compound or a vehicle. Aliquots of the cells are then heated to a range of different temperatures. The remaining soluble Kinase X at each temperature is quantified by Western blot. A successful result shows a rightward shift in the melting curve for the compound-treated cells, indicating thermal stabilization upon binding.[28][29]

-

Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with varying concentrations of the compound but are heated to a single, fixed temperature (chosen from the melt curve to be on the steep part of the curve). A dose-dependent increase in soluble Kinase X confirms target engagement in a quantitative manner within the cell.[27]

Positive results from both biochemical and cellular engagement assays provide strong, mutually reinforcing evidence that the identified protein is a direct and relevant target of the compound.

Protocol Spotlight: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the kinetic parameters (kon, koff) and affinity (KD) of this compound binding to recombinant Kinase X.

Methodology:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject purified recombinant Kinase X over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. Aim for an immobilization level of ~10,000 Response Units (RU).

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x the KD). Include a buffer-only (zero concentration) sample for double referencing.

-

Perform a kinetic injection cycle for each concentration:

-

Inject the compound solution over both the Kinase X and reference flow cells for a defined period (e.g., 180 seconds) to monitor the association phase .

-

Switch back to flowing only running buffer to monitor the dissociation phase (e.g., for 600 seconds).

-

-

Between cycles, inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the active flow cell signal.

-

Subtract the signal from the buffer-only injection (double referencing).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process will yield the values for kon, koff, and the calculated KD (KD = koff / kon).

-

Phase 3: Pathway Dissection and Functional Consequences

With a validated target, the final phase is to understand the downstream cellular consequences of target engagement. If this compound inhibits Kinase X, what signaling pathways are disrupted, and how does this lead to the observed cellular phenotype (e.g., apoptosis)?

-

Phosphoproteomics: Since our target is a kinase, its inhibition will alter the phosphorylation state of its direct substrates and downstream pathway components. A global phosphoproteomics experiment (e.g., using titanium dioxide enrichment followed by mass spectrometry) can provide an unbiased map of the signaling pathways modulated by the compound. This might reveal, for instance, a significant downregulation of phosphorylation on key proteins in the MAPK or PI3K/Akt signaling pathways.

-

Western Blot Validation: Key hits from the phosphoproteomics data must be validated using Western blotting. For example, if the data suggests reduced MAPK signaling, we would probe for levels of phosphorylated ERK (p-ERK) and total ERK in cells treated with the compound. A dose-dependent decrease in the p-ERK/total ERK ratio would confirm pathway modulation.

-

Functional Cellular Assays: The ultimate goal is to link target engagement to the cellular phenotype. Based on the pathway analysis, specific functional assays can be designed. If the MAPK pathway is inhibited and the initial phenotype was apoptosis, one could perform:

-

Cell Cycle Analysis: Using flow cytometry to see if cells arrest in a specific phase (e.g., G2/M) before undergoing apoptosis.

-

Apoptosis Assay: Using assays like Annexin V staining or Caspase-3/7 activity assays to quantify the induction of programmed cell death.

-

By connecting the direct binding of this compound to Kinase X, the subsequent inhibition of a specific signaling pathway, and the resulting functional cellular outcome, we can construct a complete and validated narrative of the compound's mechanism of action.

Conclusion

The process of elucidating a compound's mechanism of action is a cornerstone of modern drug discovery. It transforms a simple bioactive molecule into a valuable chemical probe or a potential therapeutic lead with a well-understood biological rationale. While we began with an unknown entity, this compound, the systematic application of unbiased screening, rigorous biophysical and cellular validation, and detailed pathway analysis provides a clear and robust path to discovery. This integrated, multi-disciplinary approach, grounded in self-validating experiments, ensures the highest degree of scientific integrity and provides the critical insights necessary to advance a compound from an initial hit to a well-characterized asset.

References

-

Wikipedia. Phenotypic screening. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]

-

Tsai, C.-H., & Li, T.-K. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(21), 11553. [Link]

-

Reddy, P. S., & Kumar, Dr. A. (2023). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology, 12(7). [Link]

-

Tabana, Y. M., Dahham, S. S., & Al-Hindi, B. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. [Link]

-

The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

-

Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]

-

Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Molecular & Cellular Proteomics, 16(8_suppl_1), S213-S223. [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

deNOVO Biolabs. (2024). How does SPR work in Drug Discovery?. [Link]

-

Creative Biolabs. (n.d.). Phenotypic Screening. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

Lentz, C. S., et al. (2018). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 44, 42-49. [Link]

-

Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

ResearchGate. (2017). Thermal proteome profiling: Unbiased assessment of protein state through heat-induced stability changes. [Link]

-

Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Mateus, A., Kurzawa, N., Becher, I., Sridharan, S., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology, 16(3), e9232. [Link]

-

Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

-

Imperial College London. (2020). An overview of activity-based protein profiling and recent advances. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

-

Emergent Mind. (2023). Thermal Proteome Profiling (TPP). [Link]

-

ResearchGate. (2022). Thermal proteome profiling: Insights into protein modifications, associations, and functions. [Link]

-

MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]

-

Semantic Scholar. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]

-

Bentham Science. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

CETSA. (n.d.). CETSA. [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1406. [Link]

-

Liu, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(11), 5895. [Link]

-

BIO Web of Conferences. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

-

Tran, P., et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Lusa, S., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 25(11), 5895. [Link]

Sources

- 1. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. ijirt.org [ijirt.org]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 12. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 17. emergentmind.com [emergentmind.com]

- 18. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 22. portlandpress.com [portlandpress.com]

- 23. drughunter.com [drughunter.com]

- 24. denovobiolabs.com [denovobiolabs.com]

- 25. m.youtube.com [m.youtube.com]

- 26. charnwooddiscovery.com [charnwooddiscovery.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. CETSA [cetsa.org]

The Strategic Role of 3-(4-Fluorophenyl)picolinic Acid in the Landscape of Bioactive Compounds: An In-Depth Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the vast and ever-evolving field of medicinal chemistry and agrochemical research, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of innovation. 3-(4-Fluorophenyl)picolinic acid, while not extensively studied as a standalone bioactive agent, has emerged as a critical structural motif and a key synthetic intermediate in the development of a diverse range of biologically active molecules. Its unique combination of a picolinic acid core, known for its chelating and auxin-like properties, with a fluorophenyl group, a common substituent for enhancing metabolic stability and binding affinity, makes it a compound of significant interest to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, moving beyond a simple cataloging of its properties to a deeper analysis of its strategic importance. We will explore its synthesis, its role as a versatile building block, and the significant biological activities exhibited by its derivatives, including herbicidal, and potential therapeutic applications. This document is designed to serve as a resource for those looking to leverage this scaffold in their own research and development endeavors.

Physicochemical Properties and Synthesis

The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its physical and chemical characteristics, as well as robust methods for its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Likely soluble in organic solvents such as DMSO and methanol |

| pKa | (Predicted) Acidic proton of the carboxylic acid |

The synthesis of 3,4-substituted 2-picolinic acids, including the 3-(4-fluorophenyl) derivative, is of significant interest for the preparation of pharmaceutical and agrochemical intermediates. While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted picolinic acids can be adapted. A patent for the synthesis of 3,4-substituted 2-picolinic acids highlights their importance as intermediates. The general approach often involves the coupling of a pre-functionalized pyridine ring with a fluorophenyl-containing moiety, followed by the introduction or modification of the carboxylic acid group.

A plausible synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for this compound.

Biological Activities and Therapeutic Potential: A Tale of Derivatives

While direct biological data on this compound is scarce, its true value is revealed through the potent and diverse activities of its derivatives. The incorporation of this scaffold into larger molecules has led to the discovery of compounds with significant herbicidal and potential therapeutic properties.

Herbicidal Activity: A New Generation of Auxin Mimics

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[1] These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. Recent research has focused on the development of novel picolinate compounds with improved efficacy and crop selectivity.[1]

Derivatives incorporating a substituted phenyl group, such as the 4-fluorophenyl moiety, have shown promise in this area. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed and synthesized, exhibiting potent herbicidal activity.[1] In these derivatives, the picolinic acid core acts as the primary pharmacophore, while the substituted aryl group, which can include a fluorophenyl ring, modulates the compound's interaction with the target auxin receptors, such as the F-box protein TIR1.[1]

The mechanism of action for these synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent herbicidal effects.

Caption: Mechanism of action of synthetic auxin herbicides.

Potential Therapeutic Applications: A Scaffold for Drug Discovery

The pyridine carboxylic acid framework, including picolinic acid, is a versatile scaffold in medicinal chemistry, with derivatives showing promise as enzyme inhibitors for a range of diseases.[2] The introduction of a fluorophenyl group can enhance the pharmacological properties of these derivatives.

While no specific drugs based on the this compound scaffold are currently approved, its structural components are present in various therapeutic agents. For instance, compounds containing a 4-(2-fluorophenoxy)pyridine backbone, which is structurally related, are being investigated as c-Met kinase inhibitors for cancer therapy.[3] The c-Met signaling pathway is often dysregulated in cancer, and its inhibition can block tumor growth and metastasis.[3]

Furthermore, the broader class of pyridine carboxylic acid derivatives has been explored for a multitude of therapeutic targets, including inhibitors for conditions like Alzheimer's disease, cancer, and diabetes.[2] The this compound scaffold represents a promising starting point for the design of novel inhibitors for these and other disease-relevant enzymes.

Experimental Protocols: A Guide for the Researcher

To facilitate further research into the biological activities of this compound and its derivatives, this section provides standardized protocols for key in vitro and in vivo assays.

In Vitro Herbicidal Activity Assay (Root Growth Inhibition)

This assay is a primary screen to evaluate the herbicidal potential of picolinic acid derivatives by measuring their effect on the root growth of a model plant, such as Arabidopsis thaliana.[1]

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium

-

Agar

-

Sucrose

-

Test compounds (dissolved in DMSO)

-

Petri dishes

-

Sterile water

Protocol:

-

Prepare the growth medium: Prepare 1/2x MS medium containing 0.7% agar and 3% sucrose. Autoclave to sterilize.

-

Incorporate test compounds: While the medium is still molten, add the test compounds at various concentrations (e.g., from 1 nM to 100 µM). Also, prepare a control plate with DMSO only.

-

Pour plates: Pour the medium into sterile Petri dishes and allow them to solidify.

-

Sterilize and plate seeds: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the prepared plates.

-

Incubation: Seal the plates and incubate them vertically in a growth chamber under controlled light and temperature conditions.

-

Data collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of root growth inhibition against the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value of the compound.

Conclusion and Future Directions

This compound stands as a testament to the principle that the value of a chemical entity is not always defined by its intrinsic biological activity, but often by the potential it unlocks. As a key structural motif and synthetic intermediate, it provides a gateway to a vast chemical space of bioactive molecules with significant applications in both agriculture and medicine. The demonstrated efficacy of its derivatives as herbicides underscores the power of the picolinic acid scaffold, while the broader therapeutic potential of related structures points to exciting avenues for future drug discovery.

For researchers and drug development professionals, this compound represents a valuable tool. Further exploration of its derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is likely to yield novel compounds with enhanced potency, selectivity, and safety profiles. The continued investigation of this and related scaffolds will undoubtedly contribute to the development of next-generation herbicides and therapeutics, addressing critical needs in global food production and human health.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [Link]

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.

-

Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease. PMC. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

-

Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

Topic: 3-(4-Fluorophenyl)picolinic Acid Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-fluorophenyl)picolinic acid scaffold is a privileged structure in modern medicinal and agricultural chemistry. Its unique electronic and conformational properties, conferred by the fluorine-substituted phenyl ring appended to the picolinic acid core, have enabled the development of a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of this chemical class, synthesizing field-proven insights on synthetic methodologies, structure-activity relationships (SAR), and pharmacological mechanisms. We delve into the causality behind experimental choices, from reaction optimization to target engagement strategies. Key therapeutic and agrochemical applications are explored, including their roles as potent kinase inhibitors in oncology and as next-generation synthetic auxin herbicides. This document serves as a foundational resource for professionals engaged in the discovery and development of novel agents based on this versatile molecular framework.

Introduction: The Emergence of a Privileged Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a fundamental heterocyclic motif known for its ability to form stable complexes with various metal ions.[1] The strategic introduction of substituents transforms this simple scaffold into a platform for generating compounds with highly specific biological activities. The incorporation of a 3-(4-fluorophenyl) group is a prime example of rational drug design. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate physicochemical properties such as lipophilicity and metabolic stability, and engage in specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) within biological targets.

This unique combination has led to the discovery of derivatives with significant therapeutic potential, particularly in oncology where they serve as inhibitors of critical signaling pathways like the c-Met kinase pathway.[2] Abnormal activation of the c-Met signaling pathway is implicated in the formation, metastasis, and invasion of various malignant tumors, making it a key target for anticancer drugs.[2] Beyond medicine, this scaffold has been ingeniously adapted for agricultural applications, leading to the development of novel synthetic auxin herbicides that offer effective weed control.[3][4] This guide will explore the chemistry, pharmacology, and application of these remarkable compounds.

Synthetic Methodologies: Constructing the Core and its Analogs

The synthesis of this compound and its derivatives relies on a range of established and innovative organic chemistry reactions. The chosen route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include cross-coupling reactions to form the biaryl linkage and subsequent modifications of the pyridine ring and carboxylic acid moiety.

General Synthetic Workflow

A common approach involves the coupling of a pre-functionalized pyridine ring with a fluorophenyl-containing fragment, typically via a Suzuki or similar cross-coupling reaction. The carboxylic acid group can be installed before or after the coupling step, often protected as an ester to prevent unwanted side reactions.

Experimental Protocol: Synthesis of a Substituted Picolinic Acid Ester

This protocol provides a representative example of a Suzuki cross-coupling followed by hydrolysis, a common sequence for accessing these compounds.[5]

Step 1: Suzuki Cross-Coupling Reaction

-

To a solution of a 3-bromo- or 3-iodopicolinate ester (1.0 eq) in a suitable solvent mixture (e.g., dioxane and water), add the desired arylboronic acid or boronic pinacol ester (1.1-1.5 eq).

-

Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester intermediate from Step 1 in a solvent mixture such as THF/methanol/water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 eq).[6]

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 3-5 using an acid solution (e.g., 1N HCl).[6]

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final picolinic acid product.

Causality Note: The choice of palladium catalyst and base is critical for the efficiency of the Suzuki coupling. Pd(PPh₃)₄ is a robust catalyst for a wide range of substrates, while K₂CO₃ provides the necessary basic conditions for the transmetalation step of the catalytic cycle. Ester protection is essential as the free carboxylic acid can interfere with the organometallic catalyst.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the pyridine and the phenyl rings. Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substituent Effects on Herbicidal Activity

In the context of synthetic auxin herbicides, modifications to the core structure significantly impact the inhibition of weed growth. Research has shown that the position and electronic nature of substituents are key determinants of activity.

-

Substitution on the Phenyl Ring: Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that when substituents (F, Br, Cl, methyl, or methoxy) are at the 2- and 4-positions of the phenyl ring in the pyrazole fragment, the compounds possess superior inhibitory activity compared to those with substitutions at the 3-position.[3] The presence of strong electron-withdrawing groups (like nitro) or electron-donating groups (like hydroxyl or amino) can decrease the compound's inhibitory activity.[3]

-

Pyridine Ring Modifications: The introduction of a pyrazolyl group at the 6-position of the picolinic acid has proven to be a successful strategy for discovering novel synthetic auxin herbicides.[4]

| Compound ID | R1 Substitution (on Phenyl Ring) | R2 Substitution (on Pyridine Ring) | Biological Activity (Example) | Reference |

| S070 | 4-F | 4-amino-3-chloro-5-fluoro-6-(pyrazolyl) | High inhibitory activity against A. thaliana root growth | [3] |

| V-7 | 4-Cl | 4-amino-3,5-dichloro-6-(pyrazolyl) | IC50 45x lower than halauxifen-methyl | [4] |

| V-8 | 4-Br | 4-amino-3,5-dichloro-6-(pyrazolyl) | Better post-emergence activity than picloram | [4] |

SAR for Anticancer Activity (Kinase Inhibition)

For anticancer applications, SAR studies often focus on optimizing the inhibition of specific kinases like c-Met or Aurora kinases.

-

Targeting PIKfyve: In a series of isothiazolo[4,3-b]pyridines, the presence of electron-donating groups (methyl or methoxy) on a 3-pyridinyl substituent was beneficial for PIKfyve inhibition.[5] The position of the substituent was critical; a 5-methoxy-3-pyridinyl analogue was 200-fold more potent than the 4-methoxy-3-pyridinyl analogue.[5]

-

Targeting Aurora Kinases: In the development of Aurora kinase B inhibitors, a quinazoline derivative (compound 4b) demonstrated efficacy in human cancer cells and was orally active in a mouse xenograft model.[7] A closely related analog with an attached solubilizing group showed oral bioavailability in rats, highlighting the importance of physicochemical properties for in vivo activity.[7]

Pharmacological Profile and Mechanism of Action

The diverse biological effects of this compound class stem from their ability to interact with multiple distinct protein targets.

Inhibition of Receptor Tyrosine Kinases (e.g., c-Met)

Many derivatives containing a 4-(phenoxy)pyridine backbone, which is structurally related to the 3-phenylpicolinic acid scaffold, are potent inhibitors of the c-Met receptor tyrosine kinase.[2] The c-Met pathway, when abnormally activated by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways. These pathways are central to cell proliferation, survival, and metastasis in cancer.[2] By blocking the kinase activity of c-Met, these inhibitors can halt these oncogenic signals.

Modulation of Ion Channels

The broader chemical class of N-phenyl substituted aromatic acids, which includes analogs like flufenamic acid, are known ion channel modulators.[8][9] These compounds can affect a wide range of channels, including non-selective cation channels, chloride channels, and voltage-gated sodium, potassium, and calcium channels.[8][10] While specific data for this compound itself as an ion channel modulator is less defined in the provided context, the structural analogy suggests this as a potential mechanism of action that warrants further investigation for derivatives with neurological or cardiovascular effects.[11] The modulation of ion channels is a critical mechanism for controlling fundamental physiological processes like neuronal excitability and cardiac rhythm.[10]

Pharmacokinetics (ADME) Profile

The translation of a potent compound into a viable drug candidate is critically dependent on its pharmacokinetic (PK) properties: Absorption, Distribution, Metabolism, and Excretion (ADME).

Preclinical studies on GNE-A, a potent and selective MET kinase inhibitor with structural similarities, provide valuable insights into the potential PK profile of this class.[12]

-

Absorption & Bioavailability: Oral bioavailability can vary significantly between species. For GNE-A, it ranged from 11.2% in rats to 88.0% in mice, with monkeys and dogs showing 72.4% and 55.8%, respectively.[12] This highlights the importance of evaluating PK in multiple species during preclinical development.

-

Distribution: These compounds often exhibit high plasma protein binding (96.7-99.0% for GNE-A).[12] The volume of distribution for GNE-A ranged from 2.1 to 9.0 L/kg, indicating distribution into tissues.[12]

-

Metabolism: In rats, some picolinic acid derivatives are extensively metabolized, with less than 5% of the dose excreted as the unchanged drug in urine.[13]

-

Excretion: The terminal elimination half-life can also be species-dependent, ranging from 1.67 hours in rats to 16.3 hours in dogs for GNE-A.[12]

| PK Parameter | Mouse | Rat | Monkey | Dog | Reference |

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 | [12] |

| Volume of Distribution (L/kg) | 2.1 | 9.0 | 5.3 | 2.8 | [12] |

| Terminal Half-Life (h) | 2.0 | 1.67 | 5.1 | 16.3 | [12] |

| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 | [12] |

This data is for the related MET kinase inhibitor GNE-A and serves as a representative example for this chemical class.

Therapeutic Applications and Future Directions

The versatility of the this compound scaffold has established its importance in multiple fields, with ongoing research promising to expand its utility.

-

Oncology: The most prominent therapeutic application is in cancer treatment. Derivatives have been developed as potent inhibitors of key oncogenic drivers like MET and Aurora kinases.[7][12] Future work will likely focus on improving selectivity, overcoming resistance mechanisms, and developing combinations with other anticancer agents.

-

Agrochemicals: As synthetic auxin herbicides, these compounds offer a modern solution for weed management.[3] The discovery of molecules like florpyrauxifen-benzyl has set a precedent, and ongoing research aims to develop new analogs with improved efficacy, a broader spectrum of activity, and enhanced crop safety.[3][4]

-

Neuroscience and Beyond: Given the structural relationship to known ion channel modulators, there is potential for developing derivatives to treat neurological disorders such as epilepsy or neuropathic pain.[14] Further exploration of their activity on various CNS targets could unveil new therapeutic avenues.

Conclusion

The this compound core is a testament to the power of strategic molecular design. By combining the unique properties of picolinic acid with the subtle but powerful influence of a fluorinated phenyl ring, chemists have unlocked a class of compounds with profound biological effects. From controlling aberrant cell growth in oncology to managing agricultural pests, these derivatives have demonstrated significant real-world impact. The continued exploration of their synthetic accessibility, structure-activity relationships, and diverse pharmacological profiles will undoubtedly lead to the development of next-generation therapeutics and agrochemicals with enhanced efficacy and safety.

References

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.

- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences.

- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.

- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid. Google Patents.

- Ion channel activators for precise modulation. Fluorochem.

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Ion Channels as a Potential Target in Pharmaceutical Designs. PMC - NIH.

- US3228950A - Process for the production of new picolinic acid derivatives. Google Patents.

- Flufenamic acid as an ion channel modulator. PMC - PubMed Central.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. PMC - NIH.

- Structure activity relationship of the synthesized compounds 3–11. ResearchGate.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.

- Flufenamic acid as an ion channel modulator. PubMed - NIH.

- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. NIH.

- Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. MDPI.

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

- [Pharmacokinetics and biotransformation of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in the rat]. PubMed.

- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates. Google Patents.

- Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed.

- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.

- Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central.

- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. Google Patents.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-conferences.org [bio-conferences.org]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacokinetics and biotransformation of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)picolinic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Fluorophenyl)picolinic acid, a molecule of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's structural and electronic properties is paramount. This document moves beyond a simple data repository to offer a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and field-proven methodologies. We will explore the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a picolinic acid moiety substituted with a 4-fluorophenyl group at the 3-position. This substitution significantly influences the electronic distribution and conformational preferences of the molecule, which are, in turn, reflected in its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO₂ | - |

| Molecular Weight | 217.20 g/mol | [1] |

| IUPAC Name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | [1] |

| Physical State | Expected to be a solid at room temperature | General knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the substitution pattern and probing the electronic environment of each nucleus.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) because the acidic proton of the carboxyl group is readily observable and less prone to rapid exchange with residual water, which can broaden the signal.[2] Furthermore, the aromatic protons are typically well-resolved in DMSO-d₆. The acquisition of a ¹⁹F NMR spectrum is essential to confirm the presence and environment of the fluorine atom, a key structural feature.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 14 ppm.

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.[3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A dedicated fluorine probe is ideal, but broadband probes can also be used.

-

Reference the spectrum to an external standard like CFCl₃ (0 ppm).

-

Predicted Spectroscopic Data (NMR)

The following data are predicted based on the analysis of similar structures and established chemical shift principles.[4][5][6]

Table 2: Predicted NMR Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~13.0 - 13.5 | br s | - | COOH |